molecular formula C16H15N3O2 B2714805 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 2093978-86-8

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2714805
CAS No.: 2093978-86-8
M. Wt: 281.315
InChI Key: DILZMEIFLZCHKT-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 2093978-86-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C16H15N3O2 and a molecular weight of 281.32 g/mol , this solid is part of the 1H-pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocycles known for their structural resemblance to purine bases, making them a scaffold of significant interest in medicinal chemistry . The specific substitution pattern of this compound, featuring a phenyl group at the N1 position and a cyclobutyl group at C3, is characteristic of synthetically derived analogs designed for targeted biological activity . Patents indicate that pyrazolo[3,4-b]pyridine cores with similar substituents, including the cyclobutyl and phenyl groups, are investigated for their potential as therapeutic agents, highlighting the research value of this specific molecular framework . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutyl-4-hydroxy-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-12-9-13(21)17-16-14(12)15(10-5-4-6-10)18-19(16)11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILZMEIFLZCHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C3=C2C(=CC(=O)N3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [3 + 3] annulation of enals with pyrazol-5-amines under oxidative conditions, catalyzed by N-heterocyclic carbenes . This reaction is known for its mild conditions, broad substrate scope, and scalability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core.

Scientific Research Applications

Kinase Inhibition

3-Cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has been identified as a potential inhibitor of protein kinases. Protein kinases are crucial in cell signaling pathways related to various diseases, including cancer and diabetes. The compound's structural features suggest it may interact with specific biological targets, leading to therapeutic effects .

Anti-inflammatory and Analgesic Properties

Compounds within the pyrazolo[3,4-b]pyridine class have demonstrated anti-inflammatory and analgesic activities. This makes this compound a candidate for treating inflammatory disorders .

Anticancer Potential

Recent studies have shown that derivatives of the pyrazolo[3,4-b]pyridine scaffold can arrest the cell cycle and induce apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in tumor growth positions it as a promising candidate for cancer therapy .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in various therapeutic contexts:

StudyFindings
Identified novel inhibitors of calcium-dependent protein kinase 1 (CDPK1) using pyrazolo[3,4-b]pyridine scaffolds; showed promising results against Toxoplasma gondii.
Demonstrated that pyrazolo[3,4-b]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells; potential applications in oncology.
Evaluated substituted pyrazole-based kinase inhibitors; highlighted their role in treating various cancers with specific focus on selectivity towards kinase families.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist by binding to the active site of an enzyme or receptor, thereby modulating its activity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • The cyclobutyl group introduces steric hindrance, which may reduce rotational freedom and increase selectivity for specific biological targets compared to smaller substituents like methyl .

Key Observations :

  • The target compound’s synthesis likely employs PEG-400 as a recyclable medium, aligning with green chemistry principles, whereas N-alkylated derivatives require polar aprotic solvents like DMF .
  • Regioselectivity is achieved via sonochemical methods for trifluoromethyl analogs, contrasting with thermal MCRs for hydroxylated derivatives .

Key Observations :

  • The hydroxyl group in the target compound may improve antimicrobial efficacy compared to non-polar substituents, as seen in studies of similar pyrazolopyridines against E. coli and S. aureus .
  • Cyclobutyl and trifluoromethyl groups both enhance metabolic stability but through distinct mechanisms: steric shielding vs. electronic effects .

Biological Activity

3-Cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2C_{16}H_{15}N_{3}O_{2} with a molecular weight of 281.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₂
Molecular Weight281.31 g/mol
CAS Number2093978-86-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have demonstrated antiproliferative activity against various cancer cell lines, including breast and melanoma cells. The mechanism often involves the inhibition of key signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation.

A study evaluating a series of substituted pyrazolo[3,4-b]pyridines found that compounds with specific substitutions exhibited IC50 values in the low micromolar range (0.75–4.15 µM), indicating significant cytotoxicity against cancer cells without affecting normal cells .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor , particularly targeting protein kinases involved in cancer progression and diabetes complications. Pyrazolo[3,4-b]pyridines have shown promise in inhibiting kinases such as Akt and protein kinase C (PKC), which are pivotal in various cellular processes including metabolism and cell growth .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. For example:

  • Substituents on the phenyl ring : Altering substituents can enhance or reduce potency.
  • Hydroxyl group positioning : The presence of the hydroxyl group at the 4-position is critical for maintaining biological activity.

Case Studies

  • Antiproliferative Activity : A study assessed the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The results indicated that specific analogues significantly inhibited tumor growth in vivo without systemic toxicity .
  • Kinase Inhibition : In an evaluation of kinase selectivity, one derivative demonstrated an IC50 value of 61 nM against Akt1, outperforming other known inhibitors . This highlights the potential for developing targeted therapies based on this compound.

Q & A

Q. What are the most effective synthetic routes for 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, and how can reaction conditions be optimized?

The compound is synthesized via multicomponent reactions (MCRs) involving cyclocondensation of phenylhydrazine, cyclobutyl ketones, and pyridine derivatives. Key methodologies include:

  • Regioselective domino reactions using L-proline as a catalyst to control substituent positions .
  • Solvent optimization : Polyethylene glycol (PEG-400) enhances yield (up to 92%) and recyclability in MCRs .
  • Catalytic systems : Fe³⁺-modified montmorillonite (Fe³⁺@K10) under "on water" conditions improves eco-efficiency and reduces side products .

Q. How can structural characterization challenges (e.g., tautomerism, stereochemistry) be addressed for this compound?

Advanced spectroscopic and crystallographic techniques are critical:

  • ¹H/¹³C NMR : Differentiates between keto-enol tautomers by analyzing chemical shifts of the 4-hydroxy group and adjacent pyridinone protons .
  • X-ray diffraction : Resolves ambiguity in cyclobutyl ring conformation and hydrogen-bonding networks .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for sulfur-containing derivatives .

Q. What strategies ensure regioselectivity during functionalization of the pyrazolo[3,4-b]pyridine core?

Regioselectivity is controlled via:

  • Catalytic directing groups : L-proline directs substituents to the 3-position of the pyridine ring .
  • Temperature modulation : Lower temperatures favor cyclobutyl group incorporation at the 3-position over competing alkylation sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide structure-activity relationship (SAR) studies for this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity, such as binding affinity to kinase targets .
  • Molecular docking : Screens interactions with enzymes like topoisomerase II or cytochrome P450, identifying key residues (e.g., Arg364, Asp533) for hydrogen bonding with the 4-hydroxy group .
  • ADME prediction : SwissADME or pkCSM models assess bioavailability and metabolic stability, optimizing substituents (e.g., cyclobutyl vs. cyclohexyl) .

Q. How do conflicting biological activity data (e.g., antimicrobial vs. anticancer assays) inform mechanistic hypotheses?

Contradictory results often arise from assay-specific conditions:

  • Antimicrobial assays : Activity against S. aureus (MIC = 8 µg/mL) may stem from membrane disruption via hydrophobic cyclobutyl groups .
  • Anticancer assays : Apoptosis induction in HeLa cells (IC₅₀ = 12 µM) correlates with ROS generation and caspase-3 activation .
  • Mitigation strategy : Use orthogonal assays (e.g., flow cytometry for cell cycle arrest) to validate mechanisms .

Q. What experimental approaches resolve stability issues (e.g., hydrolysis of the pyridinone ring) under physiological conditions?

  • pH-dependent stability studies : The compound degrades at pH > 7.4 due to hydroxide attack on the pyridinone carbonyl. Stabilization methods include:
    • Prodrug design : Masking the 4-hydroxy group as a phosphate ester .
    • Co-crystallization : Co-formers like succinic acid improve shelf-life via hydrogen-bonded networks .

Q. How can molecular hybridization techniques expand the compound’s therapeutic potential?

Hybridization with pharmacophores (e.g., coumarin, thiazolidinone) enhances dual-targeting activity:

  • Coumarin hybrids : Exhibit anticoagulant and antiproliferative effects via thrombin inhibition .
  • Thiazolidinone hybrids : Improve antidiabetic activity by PPAR-γ agonism .
  • Synthetic workflow : Click chemistry or Suzuki-Miyaura coupling links fragments while preserving the pyrazolo-pyridinone core .

Methodological Best Practices

  • Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent oxidation of the 4-hydroxy group .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or MestReNova) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

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